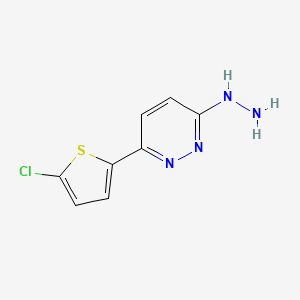

3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine

Description

Molecular Formula: C₈H₇ClN₄S

CAS Number: 75792-88-0

Structural Features: The compound consists of a pyridazine core substituted at position 3 with a 5-chlorothiophene group and at position 6 with a hydrazinyl moiety. This dual functionalization enables versatile reactivity, particularly in forming Schiff bases or cyclized derivatives .

Synthesis: Synthesized via refluxing 3-chloro-6-hydrazinylpyridazine with cyclopentanone in ethanol, followed by recrystallization . It also serves as a precursor for pyrazoline derivatives when reacted with chalcones under acidic conditions .

Applications: Derivatives exhibit antimicrobial and antioxidant activities, with specific compounds (e.g., CP04) showing high efficacy against fungi and oxidative stress .

Properties

IUPAC Name |

[6-(5-chlorothiophen-2-yl)pyridazin-3-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4S/c9-7-3-2-6(14-7)5-1-4-8(11-10)13-12-5/h1-4H,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYBUYIBVPBBPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=CC=C(S2)Cl)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507302 | |

| Record name | 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75792-88-0 | |

| Record name | 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a chlorothiophene boronic acid or ester and a suitable palladium catalyst.

Hydrazinyl Substitution: The hydrazinyl group can be introduced through nucleophilic substitution reactions, where a hydrazine derivative reacts with the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

Reduction: The pyridazine ring can be reduced under suitable conditions to form dihydropyridazine derivatives.

Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.

Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological macromolecules.

Industrial Applications: It can be used in the development of new catalysts or as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogs

Reactivity and Functionalization

- Hydrazinyl Derivatives : The hydrazinyl group in the target compound facilitates Schiff base formation, enabling the synthesis of heterocyclic systems like pyrazolines . In contrast, 5-chloro-6-phenylpyridazin-3(2H)-ones (3a–3h) undergo alkylation at the 2-position, introducing varied substituents (e.g., methyl, benzyl) .

- Chalcone Derivatives : Unlike the pyridazine-based target compound, chalcones like (E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one are optimized for optoelectronic applications due to their conjugated π-systems .

Crystallographic and Structural Insights

- Target Compound: Crystallizes in a monoclinic system with N–H···N hydrogen bonds forming 1D polymeric chains . Refinement was performed using SHELXL, accounting for twinning and riding H-atom models .

- Chalcone Derivatives : Exhibit planar geometries with intramolecular charge transfer, critical for optoelectronic properties .

Biological Activity

3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine is a compound with potential pharmacological applications due to its unique structure, which combines features of hydrazine and pyridazine derivatives. This article aims to explore the biological activities associated with this compound, drawing on various studies and findings.

Chemical Structure

The compound can be represented as follows:

This structure includes a chlorothiophene moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that hydrazinylpyridazine derivatives exhibit significant anticancer properties. For example, a study on similar compounds showed that certain derivatives demonstrated potent antiproliferative activity against multiple cancer cell lines, including H460 and MDA-MB-231. The most effective compounds had IC50 values in the nanomolar range, indicating strong efficacy against cancer cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5c | 0.07 | H460 |

| 5j | 0.05 | MDA-MB-231 |

Antimicrobial Activity

Hydrazones, a class of compounds related to hydrazinylpyridazines, have shown broad-spectrum antimicrobial activity. Studies suggest that modifications in the hydrazone structure can lead to enhanced antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like chlorine may further increase the antimicrobial potency.

Anti-inflammatory Properties

Pyridazine derivatives have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as IL-β. Compounds similar to 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine have shown promising results in reducing inflammation in cellular models .

The mechanisms underlying the biological activities of 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes involved in cancer cell proliferation and inflammation.

- Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : The presence of thiophene might contribute to antioxidant properties, protecting cells from oxidative stress .

Case Studies

Several studies have evaluated the biological activities of similar compounds:

- Antiproliferative Study : A series of hydrazinyl derivatives were synthesized and tested for their antiproliferative activity against different cancer cell lines. The study found that modifications at specific positions significantly impacted their potency .

- Antimicrobial Evaluation : A comprehensive evaluation of hydrazone derivatives demonstrated their effectiveness against various bacterial strains, highlighting the importance of structural modifications for enhancing activity .

Q & A

Q. What are the established synthetic routes for 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine?

The compound is typically synthesized via cyclocondensation reactions involving hydrazine derivatives. For example, hydrazinylpyridazine intermediates can react with chlorothiophene-containing precursors under acidic conditions. A method described in involves reacting 3-(5-chlorothiophen-2-yl)-1-(9H-fluoren-2-yl)prop-2-en-1-one with phenylhydrazine in glacial acetic acid, followed by purification via recrystallization. Key parameters include reaction temperature (heating for 4 hours), solvent choice (ethanol for recrystallization), and monitoring purity via thin-layer chromatography (TLC).

Q. How is 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine characterized structurally?

Structural elucidation relies on spectroscopic and crystallographic methods:

- NMR spectroscopy : Proton and carbon-13 NMR identify functional groups (e.g., hydrazinyl protons at δ 8–9 ppm, chlorothiophene signals at δ 6–7 ppm).

- X-ray crystallography : Programs like SHELXL ( ) refine crystal structures, resolving bond lengths and angles. For example, SHELX’s robustness in handling twinned data or high-resolution macromolecular structures can be adapted for small-molecule refinement.

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies address contradictory spectroscopic data during derivative synthesis?

Discrepancies in NMR or MS data may arise from tautomerism, impurities, or stereochemical variations. To resolve these:

- Dynamic NMR experiments : Probe tautomeric equilibria by varying temperature (e.g., -40°C to 80°C) to freeze conformers.

- HPLC-MS coupling : Separate isomers or impurities before analysis ( ).

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for candidate structures.

Q. How can reaction conditions be optimized to enhance yield and selectivity in hydrazinylpyridazine-based syntheses?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates ().

- Catalyst selection : Palladium or copper catalysts facilitate cross-coupling reactions ().

- pH control : Acidic conditions (e.g., acetic acid in ) promote cyclization, while basic conditions stabilize intermediates.

- DoE (Design of Experiments) : Multi-variable analysis identifies critical factors (e.g., temperature, stoichiometry).

Q. What mechanistic insights guide the biological activity of hydrazinylpyridazine derivatives?

Hydrazinylpyridazines often exhibit bioactivity via enzyme inhibition or receptor modulation. For example:

- Enzyme binding assays : Measure IC50 values against target enzymes (e.g., kinases, oxidoreductases) using fluorescence polarization or calorimetry.

- Molecular docking : Simulate interactions with active sites (e.g., using PyMOL or AutoDock) to rationalize structure-activity relationships (SAR) ( ).

- Metabolic stability studies : Assess hepatic microsomal degradation to optimize pharmacokinetic profiles.

Q. How do researchers validate the purity of intermediates in multi-step syntheses?

Advanced purity validation methods include:

- HPLC-DAD/ELSD : Detect low-abundance impurities (<0.1%) with diode-array or evaporative light scattering detectors.

- Elemental analysis : Confirm stoichiometric ratios of C, H, N, S (deviation <0.4% indicates high purity).

- Single-crystal X-ray diffraction : Resolve absolute configuration and rule out polymorphic contaminants ( ).

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across studies?

Discrepancies may stem from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies:

- Standardized protocols : Use common reference compounds (e.g., doxorubicin for cytotoxicity assays).

- Dose-response curves : Compare EC50/IC50 values under identical conditions.

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, ) to identify trends.

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Method/Reference |

|---|---|

| Melting Point | Differential Scanning Calorimetry () |

| Solubility (LogP) | Shake-flask/HPLC () |

| pKa (hydrazinyl group) | Potentiometric titration |

Q. Table 2. Common Synthetic Byproducts

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Oxidized thiophene derivatives | Air exposure during synthesis | Use inert atmosphere (N2/Ar) |

| Uncyclized intermediates | Incomplete reaction | Prolong heating or add catalyst |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.